1-Boc-7-azaindole

Catalog No.
S769184
CAS No.
138343-77-8
M.F
C12H14N2O2
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-7-azaindole

CAS Number

138343-77-8

Product Name

1-Boc-7-azaindole

IUPAC Name

tert-butyl pyrrolo[2,3-b]pyridine-1-carboxylate

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-6-9-5-4-7-13-10(9)14/h4-8H,1-3H3

InChI Key

SGZMGGUBXZBVPJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C=CC2=C1N=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1N=CC=C2

The exact mass of the compound 1-Boc-7-azaindole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Boc-7-azaindole is a synthetically essential, N-protected heterocyclic building block widely utilized in the development of pharmaceutical agents, particularly kinase inhibitors. By masking the acidic pyrrole nitrogen of the 7-azaindole core with a tert-butyloxycarbonyl (Boc) group, this compound resolves the inherent reactivity issues of the parent heterocycle. The Boc group not only enhances the lipophilicity and organic solubility of the scaffold but also acts as a critical directing group for regioselective functionalization. For procurement teams and synthetic chemists, 1-Boc-7-azaindole represents a process-ready precursor that bypasses the need for in-house protection steps, standardizing downstream cross-coupling, metalation, and electrophilic aromatic substitution workflows [1].

Substituting 1-Boc-7-azaindole with unprotected 7-azaindole or alternative protected forms (such as 1-Tosyl-7-azaindole) introduces severe process liabilities. Unprotected 7-azaindole possesses an acidic N-H proton that rapidly quenches strong organometallic bases, completely disrupting directed ortho-metalation (DoM) at the C-2 position and leading to intractable mixtures. In transition-metal-catalyzed cross-couplings, the free N-H competes as a nucleophile, generating unwanted N-arylation side products that drastically reduce the yield of the target C-arylated API. While 1-Tosyl-7-azaindole prevents N-arylation, the tosyl group requires harsh, strongly basic conditions or dissolving metal reductions for removal, which routinely degrade sensitive esters, amides, or chiral centers present in late-stage pharmaceutical intermediates [1].

Regioselective C-2 Lithiation via Directed ortho-Metalation (DoM)

The Boc group in 1-Boc-7-azaindole serves as a powerful ortho-directing group, coordinating with organolithium reagents to facilitate exclusive deprotonation at the C-2 position. Subsequent quenching with electrophiles yields C-2 functionalized products with >85% efficiency. In stark contrast, attempting direct C-2 lithiation on unprotected 7-azaindole requires >2 equivalents of highly pyrophoric t-BuLi to overcome initial N-deprotonation, often resulting in complex mixtures and isolated yields below 30% [1].

Evidence DimensionYield of C-2 functionalized product via direct lithiation
Target Compound Data>85% yield (using 1.1 eq LDA or n-BuLi, -78 °C)
Comparator Or BaselineUnprotected 7-azaindole: <30% yield (requires >2.0 eq t-BuLi)
Quantified DifferenceOver 2.8-fold increase in yield with significantly milder base requirements
ConditionsLithiation at -78 °C in THF followed by electrophilic quench

Procuring the Boc-protected form is mandatory for high-yield, scalable synthesis of C-2 substituted azaindoles without relying on hazardous excess t-BuLi.

Deprotection Mildness and Late-Stage Functional Group Tolerance

A critical procurement factor for protecting groups is their removal condition. The Boc group on 1-Boc-7-azaindole is quantitatively cleaved (>95% yield) under mild acidic conditions (e.g., 20% TFA in DCM or 4M HCl in dioxane) at room temperature within 1-2 hours. This mild deprotection is orthogonal to many functional groups. Conversely, the 1-Tosyl-7-azaindole comparator requires harsh basic hydrolysis (e.g., 5N NaOH in MeOH at reflux), which typically hydrolyzes co-existing esters, epimerizes sensitive stereocenters, and degrades base-labile moieties[1].

Evidence DimensionDeprotection conditions and functional group tolerance
Target Compound DataMild acidic cleavage (TFA/DCM, 25 °C); preserves esters and amides
Comparator Or Baseline1-Tosyl-7-azaindole: Harsh basic cleavage (NaOH/MeOH, 80 °C); hydrolyzes esters
Quantified DifferenceEliminates base-catalyzed degradation pathways during final API unmasking
ConditionsStandard protecting group removal in late-stage complex molecule synthesis

Selecting 1-Boc over 1-Tosyl prevents costly late-stage synthetic failures and avoids the need to re-engineer synthetic routes around harsh deprotection steps.

Suppression of N-Arylation in Palladium-Catalyzed Cross-Coupling

When performing transition-metal-catalyzed cross-couplings on halogenated azaindole cores, the free N-H of unprotected 7-azaindole acts as a competing nucleophile. This frequently results in 20-40% formation of unwanted N-arylated byproducts, complicating chromatographic purification and depressing the yield of the desired C-arylated product. 1-Boc-7-azaindole completely masks the N1 position, ensuring 100% chemoselectivity for the targeted C-C or C-N bond formation at the halogenated site [1].

Evidence DimensionChemoselectivity in Pd-catalyzed cross-coupling
Target Compound Data100% C-arylation (0% N-arylation side product)
Comparator Or BaselineUnprotected 7-azaindole: 60-80% C-arylation (20-40% N-arylation side product)
Quantified DifferenceComplete elimination of N-arylation, increasing target yield by up to 40%
ConditionsPd-catalyzed Suzuki-Miyaura cross-coupling of halogenated azaindole with aryl boronic acids

Using the Boc-protected precursor eliminates complex byproduct purification, directly increasing the throughput and yield of API manufacturing campaigns.

Synthesis of C-2 Substituted Kinase Inhibitors

Because 1-Boc-7-azaindole allows for high-yielding, regioselective directed ortho-metalation (DoM), it is the premier starting material for synthesizing C-2 functionalized azaindole derivatives. This is critical for developing ATP-competitive kinase inhibitors where the C-2 substituent dictates hinge-binding affinity and selectivity in the kinase active site [1].

Late-Stage Complex API Assembly

In multi-step pharmaceutical syntheses containing base-sensitive functional groups (like esters, lactones, or epimerizable stereocenters), 1-Boc-7-azaindole is heavily preferred over tosyl-protected variants. Its ability to be deprotected under mild acidic conditions ensures that the final unmasking of the azaindole core does not destroy the rest of the assembled molecule[2].

Scalable Suzuki-Miyaura Cross-Coupling Workflows

For industrial-scale production of C-3 or C-5 arylated azaindoles, 1-Boc-7-azaindole prevents the formation of N-arylated impurities. This absolute chemoselectivity streamlines downstream processing, eliminates the need for complex chromatographic separations, and maximizes the material efficiency of expensive palladium catalysts and aryl boronic acids [3].

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-Boc-7-azaindole

Dates

Last modified: 08-15-2023

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